4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide
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Overview
Description
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a furan ring, a piperidine ring, and a benzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Benzamide Group: The final step involves the coupling of the piperidine-furan intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the benzamide group can produce piperidine-4-ylamine derivatives .
Scientific Research Applications
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-N-(1-(furan-2-ylmethyl)piperidin-4-yl)benzamide
- 4-Ethoxy-N-(1-(furan-2-ylmethyl)piperidin-4-yl)carbamothioylbenzamide
Uniqueness
4-Ethoxy-N-(1-((furan-2-ylmethyl)carbamothioyl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
606112-46-3 |
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Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
4-ethoxy-N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C20H25N3O3S/c1-2-25-17-7-5-15(6-8-17)19(24)22-16-9-11-23(12-10-16)20(27)21-14-18-4-3-13-26-18/h3-8,13,16H,2,9-12,14H2,1H3,(H,21,27)(H,22,24) |
InChI Key |
BOOYORXTIXMNBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3 |
Origin of Product |
United States |
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